![molecular formula C24H19NO2 B14227050 N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide CAS No. 531492-68-9](/img/structure/B14227050.png)
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide is a chemical compound with the molecular formula C24H19NO2 It is known for its unique structure, which includes a phenyl group attached to a penta-2,4-dienoyl moiety, further connected to a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide typically involves the reaction of 5-phenylpenta-2,4-dienoic acid with benzene in the presence of trifluoromethanesulfonic acid (CF3SO3H). Depending on the reaction conditions, this process can yield several products, including 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a synthetic building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylpenta-2,4-dienoic acid: A related compound with a similar structure but lacking the benzamide group.
Tetralone and Indanone Derivatives: Products formed from the reaction of 5-phenylpenta-2,4-dienoic acid with benzene.
Uniqueness
N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
531492-68-9 |
|---|---|
Fórmula molecular |
C24H19NO2 |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
N-[4-(5-phenylpenta-2,4-dienoyl)phenyl]benzamide |
InChI |
InChI=1S/C24H19NO2/c26-23(14-8-7-11-19-9-3-1-4-10-19)20-15-17-22(18-16-20)25-24(27)21-12-5-2-6-13-21/h1-18H,(H,25,27) |
Clave InChI |
HMXIYQQLWOVITE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


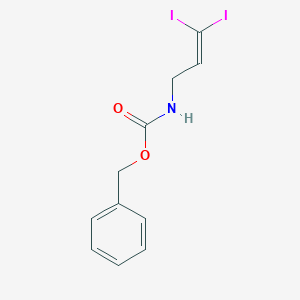
![1,1',1''-[Benzene-1,2,3-triyltri(ethyne-2,1-diyl)]tribenzene](/img/structure/B14226977.png)
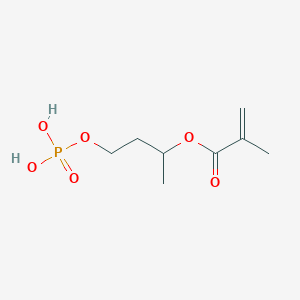

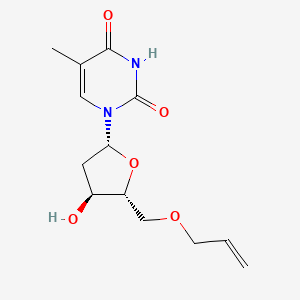
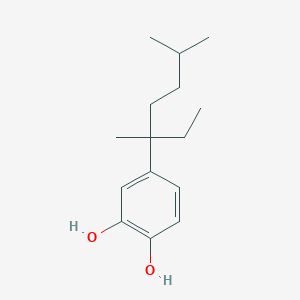
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
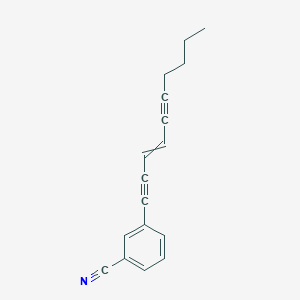
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
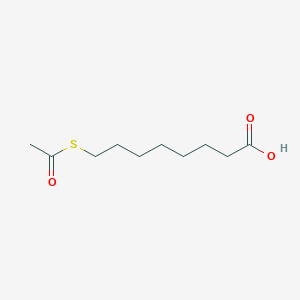
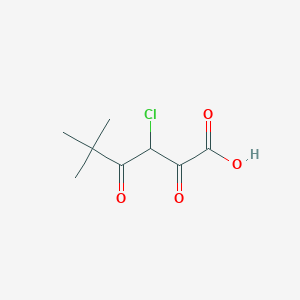

![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
